molecular formula C8H6BrClO3 B13216897 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid

Cat. No.: B13216897
M. Wt: 265.49 g/mol
InChI Key: JFSOJWGGEFBZHC-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid (CAS 1021272-77-4) is a bromo- and chloro- substituted phenylacetic acid derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 6 BrClO 3 and a molecular weight of 265.49 g/mol . Its structure, which incorporates both a carboxylic acid and a phenolic hydroxyl group on a di-halo-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this acid in the development of potential therapeutic agents; for instance, it is employed as a key starting material or ligand in the synthesis of vanadium complexes that are being investigated for their insulin-mimetic properties, showing promise as potential anti-diabetic drugs . The presence of multiple reactive sites allows for further functionalization, enabling its incorporation into various scaffolds. This product is intended for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(3-bromo-5-chloro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-4(8(6)13)2-7(11)12/h1,3,13H,2H2,(H,11,12)

InChI Key

JFSOJWGGEFBZHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)Br)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-5-chlorophenol Intermediate

Since 3-Bromo-5-chlorophenol is a key intermediate, its efficient synthesis is critical.

  • Method A: Hydrolysis of Diazonium Salts

    A patented method (CN101735023B) describes hydrolyzing diazonium salts in acidic medium to prepare 3-Bromo-5-chlorophenol with high purity and yield. The process involves:

    • Diazotization of 3-amino-5-chlorophenol or related precursors in strong acidic aqueous solutions using sodium nitrite.
    • Hydrolysis of the resulting diazonium salts under controlled temperature (80–120 °C) and acid concentration (30–60% sulfuric acid preferred).
    • Extraction and purification steps yield the phenol intermediate.

    This method is favored for industrial scalability due to low cost, ease of purification, and high productivity.

  • Method B: Bromination of 5-Chloro-2-hydroxyacetophenone

    Another approach involves brominating 5-chloro-2-hydroxyacetophenone in acetic acid to introduce the bromine substituent at the 3-position. Aluminum(III) chloride is used as a catalyst at elevated temperatures (~135 °C). The product, 3-bromo-5-chloro-2-hydroxyacetophenone, is obtained in approximately 77% yield after purification by silica gel chromatography.

    This intermediate can be further transformed into the target acetic acid derivative.

Conversion to 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid

  • The acetophenone intermediate (3-bromo-5-chloro-2-hydroxyacetophenone) undergoes side-chain oxidation or carboxylation to convert the methyl ketone group into an acetic acid moiety.

  • Common oxidation methods include:

    • Use of strong oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.
    • Alternatively, halogenated acetophenones can be converted via haloform reaction to the corresponding carboxylic acid.
  • The reaction conditions must be optimized to preserve the halogen and hydroxyl substituents on the aromatic ring.

Step Reaction Conditions Yield (%) Notes
Bromination of 5-chloro-2-hydroxyacetophenone Aluminum(III) chloride, 135 °C, acetic acid solvent 77 Requires chromatographic purification
Diazotization and hydrolysis to 3-bromo-5-chlorophenol Sodium nitrite, strong acid (H2SO4), 0–10 °C (diazotization), 80–120 °C (hydrolysis) High (not specified) Industrially scalable, low cost
Oxidation of acetophenone to acetic acid derivative Potassium permanganate or equivalent oxidant, controlled temperature Moderate to high Conditions must avoid dehalogenation
  • The diazonium salt hydrolysis method for 3-bromo-5-chlorophenol offers advantages in raw material availability, cost, and scalability compared to older methods involving ozonolysis or complex substitutions.

  • Bromination of 5-chloro-2-hydroxyacetophenone is a straightforward method with good yields, but requires careful control of reaction conditions and purification.

  • Oxidation to the acetic acid derivative needs optimization to maintain halogen and hydroxyl integrity.

  • Overall, the multi-step synthesis is well-documented in patents and chemical literature, with emphasis on balancing yield, purity, and industrial feasibility.

The preparation of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves strategic halogenation, phenol formation via diazonium salt hydrolysis, and side-chain oxidation. The most reliable and scalable methods include:

  • Diazotization and hydrolysis of suitable aromatic amines to obtain 3-bromo-5-chlorophenol.

  • Bromination of 5-chloro-2-hydroxyacetophenone to introduce the bromine substituent.

  • Oxidation of the acetophenone intermediate to the acetic acid derivative.

These methods have been validated in research and patent literature, offering high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylacetic acid.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-2-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₆BrClO₃
  • Molecular Weight : 265.49 g/mol
  • CAS Number : 1021272-77-4
  • Structure : Features a phenyl ring substituted with bromine (3-position), chlorine (5-position), and hydroxyl (2-position) groups, with an acetic acid side chain at the 2-position .

Synthesis: Prepared via regioselective bromination/chlorination of phenolic precursors, followed by functionalization with acetic acid groups.

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison

Compound Name Substituents (Position) Functional Group Key Structural Features Reference
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid Br (3), Cl (5), OH (2) Acetic acid Hydroxyl group enables hydrogen bonding; Br and Cl are electron-withdrawing.
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4) Acetic acid Methoxy group is coplanar with the ring; acetic acid group is perpendicular (~78°).
2-(3-Bromo-5-chlorophenyl)acetic acid Br (3), Cl (5) Acetic acid Lacks hydroxyl group; reduced hydrogen bonding potential.
3′-Bromo-5′-chloro-2′-hydroxyacetophenone Br (3), Cl (5), OH (2) Acetophenone Ketone group instead of acetic acid; impacts acidity and reactivity.

Key Observations :

  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound facilitates strong hydrogen bonding (e.g., O–H···O dimers in crystals), whereas methoxy groups in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid adopt coplanar conformations with the ring, influencing electronic distribution .
  • Halogen Effects : Bromine’s electron-withdrawing nature increases adjacent C–C–C bond angles (e.g., 121.5° in 2-(3-Bromo-4-methoxyphenyl)acetic acid vs. 118.2° for methoxy-substituted carbons) .

Key Observations :

  • The absence of hazard data for the target compound suggests it may have lower acute toxicity compared to 2-(3-Bromo-5-chlorophenyl)acetic acid, which carries warnings for skin/eye irritation and respiratory toxicity .
  • Storage conditions vary; some analogs require dry, room-temperature environments, while others lack specific guidelines .

Biological Activity

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by a bromo and chloro substitution on a phenolic ring, which significantly influences its reactivity and biological interactions. The molecular formula is C9H8BrClO3, with a molecular weight of approximately 251.5 g/mol.

Antimicrobial Activity

Research has indicated that 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL
Fusarium oxysporum56.74 to 222.31 µM

The compound has shown varying degrees of effectiveness against different strains, with particularly low MIC values indicating potent activity against E. coli and S. aureus.

The biological activity of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can be attributed to several mechanisms:

  • Electrophilic Interactions : The halogenated structure allows the compound to act as an electrophile, interacting with nucleophilic sites on proteins or enzymes within microbial cells.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular functions.
  • Cell Membrane Disruption : The compound's lipophilicity enables it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .

Study on Antifungal Efficacy

A notable study investigated the antifungal properties of various halogenated phenolic compounds, including 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid. Results indicated that compounds with similar structures exhibited excellent antifungal activity against Candida species with MIC values as low as 0.03 µg/mL .

SAR Studies

Structure-Activity Relationship (SAR) studies have been pivotal in understanding how modifications to the compound’s structure impact its biological activity. For instance, replacing bromine with other halogens like fluorine or chlorine was shown to affect both potency and selectivity against fungal strains .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the bioavailability of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is influenced by its lipophilicity and molecular weight, which affect absorption and distribution within biological systems.

Toxicological assessments indicate that while lower doses may enhance therapeutic effects, higher doses could lead to adverse effects, necessitating careful dosage optimization in potential therapeutic applications.

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